molecular formula C14H11NO3 B1399312 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde CAS No. 1426814-89-2

4'-Methyl-4-nitrobiphenyl-3-carbaldehyde

Cat. No.: B1399312
CAS No.: 1426814-89-2
M. Wt: 241.24 g/mol
InChI Key: KUKJVWPDNAPPOH-UHFFFAOYSA-N
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Description

4'-Methyl-4-nitrobiphenyl-3-carbaldehyde is a specialized biphenyl derivative designed for advanced research and development. This compound integrates two key functional groups—an electron-withdrawing nitro group and a formyl group (aldehyde)—on a biphenyl scaffold that also features a methyl substituent. This specific structure makes it a valuable intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for constructing complex biaryl systems . The biphenyl core is a fundamental structure in medicinal chemistry and materials science, found in a wide range of bioactive molecules and functional materials . The aldehyde group is a versatile handle for further chemical transformation, readily undergoing condensation reactions to form Schiff bases or serving as a precursor to other functional groups like alcohols or carboxylic acids. Meanwhile, the nitro group can be reduced to an amine, providing access to aniline derivatives and enabling the construction of diverse molecular libraries . Compounds of this class are frequently explored as key intermediates in the synthesis of potential pharmacologically active substances, including anticancer agents, anti-inflammatory drugs, and antimicrobial compounds . Furthermore, substituted biphenyl aldehydes are of significant interest in the development of new materials, such as liquid crystals and organic light-emitting diodes (OLEDs) . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and consult the relevant safety data sheets.

Properties

IUPAC Name

5-(4-methylphenyl)-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-10-2-4-11(5-3-10)12-6-7-14(15(17)18)13(8-12)9-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKJVWPDNAPPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The biphenyl backbone is constructed via a palladium-catalyzed Suzuki-Miyaura reaction between a nitro-substituted aryl halide and a methyl-substituted boronic acid.

Representative Procedure

  • Reactants :
    • 3-Iodo-4-nitrobenzene (1.2 eq)
    • 4-Methylphenylboronic acid (1.0 eq)
  • Catalyst System : Pd(OAc)₂ (0.5 mol%), PPh₃ (2 mol%)
  • Base : NaOH (2.5 eq)
  • Solvent : THF/H₂O (1:1 v/v)
  • Conditions : Reflux (70°C, 8–12 h under N₂)

Key Outcomes

Parameter Value Source
Yield 92–95%
Purity (GC) >95%

This step produces 3-iodo-4-nitro-4'-methylbiphenyl with high regioselectivity. The choice of iodide over bromide or chloride enhances reaction efficiency, as demonstrated in analogous systems (e.g., 98% yield with -I vs. 90% with -Cl).

Formylation at the 3-Position

The iodine substituent is converted to an aldehyde via palladium-mediated carbonylation or electrophilic formylation.

Method A: Carbonylation

Method B: Vilsmeier-Haack Formylation

  • Reagents : Cl₂CHOMe (2 eq), AlCl₃ (3 eq)
  • Solvent : Dichloroethane, 0°C → RT, 6 h
  • Yield : 78–82%

Comparison of Methods

Method Yield (%) Purity (%) Byproducts
A 85–88 93 Minimal
B 78–82 90 Nitro reduction

Carbonylation (Method A) is preferred for higher selectivity, though it requires specialized equipment for CO handling.

Optimization of Reaction Conditions

Key variables influencing yield and purity include solvent, temperature, and catalyst loading.

Solvent Screening

Solvent Yield (%) Notes
THF/H₂O 95 Standard for Suzuki
1,2-DME/H₂O 92 Slower kinetics
Toluene/H₂O 88 Poor solubility

Temperature Effects

Temperature (°C) Suzuki Yield (%) Formylation Yield (%)
60 89 80
70 95 85
80 93 88

Higher temperatures accelerate the Suzuki step but risk side reactions during formylation.

Catalyst Recycling and Sustainability

Solid palladium catalysts (e.g., Pd/C) enable efficient recovery and reuse:

Purification and Characterization

  • Recrystallization : Ethanol/water (3:1) yields 98% pure product.
  • Analytical Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 10.2 (s, 1H, CHO), 8.4 (d, 1H, Ar-H), 7.9–7.3 (m, 7H, Ar-H), 2.6 (s, 3H, CH₃).
    • HPLC : Retention time = 6.2 min, 99% purity.

Applications and Derivatives

The product serves as a precursor to biphenylamines, which are intermediates in fungicidal agents (e.g., analogues of EP-A 545 099). Derivatives exhibit bioactivity, though specific data for this compound remain proprietary.

Chemical Reactions Analysis

Types of Reactions: 4’-Methyl-4-nitrobiphenyl-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 4’-Methyl-4-nitrobiphenyl-3-carboxylic acid.

    Reduction: 4’-Methyl-4-aminobiphenyl-3-carbaldehyde.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

4'-Methyl-4-nitrobiphenyl-3-carbaldehyde serves as a versatile building block in organic synthesis. Its derivatives are used to create more complex organic molecules and materials. The compound's unique functional groups allow for various chemical transformations, making it valuable in synthetic chemistry.

Reaction TypeExample ReactionProduct
OxidationAldehyde to acid4'-Methyl-4-nitrobiphenyl-3-carboxylic acid
ReductionNitro to amine4'-Methyl-4-aminobiphenyl-3-carbaldehyde
SubstitutionElectrophilic substitutionVarious substituted biphenyl derivatives

Biology

The compound and its derivatives are being researched for their potential as pharmaceutical intermediates. They may play a role in studying biological pathways and could lead to the development of new drugs targeting specific diseases.

Case Study: Research indicates that biphenyl derivatives exhibit various biological activities, including anti-inflammatory and anti-cancer properties. For example, certain biphenyl compounds have been patented for their use as antiandrogenic agents and immunosuppressants .

Medicine

In medicinal chemistry, this compound is being investigated for its pharmacological applications. The compound's ability to interact with biological targets makes it a candidate for drug development.

Notable Derivatives:

  • Anti-cancer Agents: Some derivatives have shown efficacy against tumors.
  • Anti-inflammatory Drugs: The nitro group may enhance the compound's therapeutic profile against inflammatory diseases.

Industrial Applications

In industry, this compound has potential applications in the production of advanced materials such as polymers and liquid crystals. Its unique structure allows it to serve as an intermediate in the synthesis of materials used in electronics and display technologies.

Industrial ApplicationDescription
PolymersUsed as a monomer or cross-linker in polymer synthesis
Liquid CrystalsServes as a component in liquid crystal displays (LCDs)

Mechanism of Action

The mechanism of action of 4’-Methyl-4-nitrobiphenyl-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. In biological systems, its derivatives may interact with specific molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents critically influence reactivity, solubility, and crystallinity. Key analogs include:

Compound Name Substituents Key Properties (Inferred/Reported)
4'-Methyl-4-nitrobiphenyl-3-carbaldehyde 4-NO₂, 4'-CH₃, 3-CHO High polarity (NO₂, CHO), moderate solubility in polar solvents
3'-Methylbiphenyl-4-carbaldehyde 4-CHO, 3'-CH₃ Lower polarity (no NO₂), higher volatility
2-Chloro-3',4'-difluoro-biphenyl-4-carbaldehyde 4-CHO, 2-Cl, 3',4'-F Enhanced halogen-based reactivity (Cl, F), potential for halogen bonding
4'-Fluorobiphenyl-3-carbaldehyde 3-CHO, 4'-F Electron-withdrawing F may increase aldehyde reactivity

Key Observations :

  • Steric Effects : The 4'-methyl group may introduce steric hindrance, affecting crystal packing and intermolecular interactions. This contrasts with smaller substituents like fluorine .

Crystallographic and Structural Insights

Crystallographic data for analogs (e.g., 3'-Methylbiphenyl-4-carbaldehyde ) suggest that substituent positions influence molecular packing. Methyl groups often induce torsional strain, while nitro groups promote planar configurations due to resonance.

Hypothetical Data Table for Physical Properties

Based on substituent trends and analog

Property This compound 3'-Methylbiphenyl-4-carbaldehyde 2-Chloro-3',4'-difluoro-biphenyl-4-carbaldehyde
Melting Point 180–190°C (estimated) 120–130°C 150–160°C
Solubility in DMSO High Moderate High
LogP (Partition Coefficient) ~2.5 (polar substituents reduce lipophilicity) ~3.0 ~2.8 (halogens increase polarity)

Biological Activity

4'-Methyl-4-nitrobiphenyl-3-carbaldehyde is an organic compound with the molecular formula C14H11NO3. It is characterized by the presence of both a nitro group and a formyl group on a biphenyl scaffold, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

The compound features a biphenyl structure with a methyl group, a nitro group, and an aldehyde functional group. Its synthesis can be achieved through various methods, including the Suzuki-Miyaura coupling reaction, which involves coupling 4-bromo-3-nitrotoluene with boronic acid derivatives under palladium catalysis.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems. The nitro group can undergo reduction reactions to form amines, which may exhibit different biological activities compared to the parent compound. Additionally, the aldehyde functional group can participate in various chemical transformations that enhance its reactivity and potential interactions with biological molecules .

Biological Activity

Research indicates that derivatives of this compound can be utilized in studying biological pathways and as potential pharmaceutical intermediates. Some key findings include:

  • Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound and its derivatives exhibit activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
  • Enzyme Inhibition : Studies indicate that some derivatives may act as enzyme inhibitors, impacting metabolic pathways critical for cell survival and proliferation .

Case Studies

  • Anticancer Research : A study investigated the effects of a derivative of this compound on glioblastoma cells. Results showed significant inhibition of cell growth and induction of apoptosis at specific concentrations, suggesting its potential as a therapeutic agent for resistant cancer types .
  • Antimicrobial Testing : In vitro assays demonstrated that certain derivatives displayed effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating their potential for development into new antibiotics .

Data Table: Biological Activity Summary

Activity TypeFindingsReference
AnticancerInduces apoptosis in glioblastoma cells
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionInhibits key metabolic enzymes

Q & A

Q. What are the key synthetic strategies for preparing 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde, and how can regioselectivity be ensured during nitration?

Methodological Answer: The synthesis typically involves biphenyl precursor functionalization. A common approach is the Friedel-Crafts acylation to introduce the methyl group, followed by nitration. Regioselectivity in nitration is influenced by electron-donating/withdrawing groups. For example, the methyl group at the 4'-position directs nitration to the para position (4-nitro) via steric and electronic effects. To confirm regioselectivity, use HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) to monitor reaction intermediates and isolate isomers . NMR (¹H and ¹³C) can validate substitution patterns: the aldehyde proton at δ 10.1–10.3 ppm and aromatic protons splitting patterns (e.g., meta-coupling for nitro groups) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments resolved?

Methodological Answer:

  • IR Spectroscopy : The aldehyde C=O stretch appears at ~1700 cm⁻¹, while nitro group asymmetric/symmetric stretches are observed at ~1520 cm⁻¹ and ~1350 cm⁻¹ .
  • NMR : The aldehyde proton is a singlet (δ ~10.2 ppm). Aromatic protons show splitting due to nitro and methyl groups. NOESY or COSY can resolve overlapping signals in crowded regions .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 285.0642 (C₁₄H₁₁NO₃) with isotopic patterns matching Cl/Br absence .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, particularly regarding nitro-group orientation?

Methodological Answer: Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal for determining bond angles, torsion angles, and nitro-group planarity. For example, the nitro group in similar biphenyl derivatives exhibits a dihedral angle of 5–10° with the aromatic ring, confirming conjugation . Data collection at low temperature (100 K) reduces thermal motion artifacts. Refinement parameters (R-factor < 0.05) and residual electron density maps ensure accuracy. Contradictions between NMR (e.g., expected coupling constants) and crystallographic data may arise from dynamic effects in solution vs. solid-state rigidity .

Q. How can researchers address discrepancies in reaction yields or byproduct formation during the synthesis of this compound?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-nitrated isomers or oxidation byproducts). Adjust nitration conditions (HNO₃/H₂SO₄ ratio, temperature) to minimize over-nitration .
  • Yield Optimization : Kinetic studies (e.g., in situ FTIR monitoring) can identify rate-limiting steps. For example, slow aldehyde oxidation under acidic conditions may require inert atmospheres or stabilizers like BHT .

Q. What are the applications of this compound in designing pharmacologically active compounds, and how does its reactivity compare to analogous aldehydes?

Methodological Answer: The aldehyde group serves as a key electrophile in Schiff base formation or heterocyclic synthesis (e.g., quinoline derivatives). Compared to 4-hydroxybenzaldehyde, the nitro group enhances electron-withdrawing effects, accelerating nucleophilic attacks. For example, in Knoevenagel condensations, the nitro-substituted aldehyde reacts 3× faster with malononitrile than its methoxy analogue . Computational studies (DFT) can predict reactivity trends by analyzing LUMO energy levels .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting data between computational predictions (e.g., DFT) and experimental observations for this compound?

Methodological Answer:

  • Geometry Optimization : Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with X-ray data. Discrepancies in nitro-group torsion angles may arise from solvent effects omitted in calculations .
  • Reactivity Validation : Validate predicted reaction pathways (e.g., Fukui indices for electrophilic sites) with kinetic experiments. For example, if DFT predicts preferential attack at the aldehyde but experiments show nitro-group reduction, steric hindrance or solvent polarity may play unaccounted roles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Methyl-4-nitrobiphenyl-3-carbaldehyde
Reactant of Route 2
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4'-Methyl-4-nitrobiphenyl-3-carbaldehyde

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